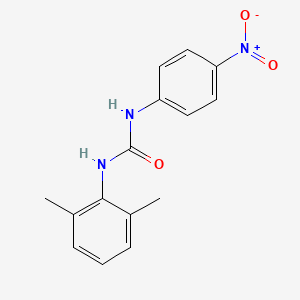
1-(4-Nitrophenyl)-3-(2,6-xylyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)-3-(2,6-xylyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-3-(2,6-xylyl)urea typically involves the reaction of 4-nitroaniline with 2,6-dimethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Nitrophenyl)-3-(2,6-xylyl)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 1-(4-Aminophenyl)-3-(2,6-xylyl)urea.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: 4-nitroaniline, 2,6-dimethylphenylamine, and carbon dioxide.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for potential pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrophenyl)-3-(2,6-xylyl)urea would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrophenyl group can participate in electron transfer reactions, while the xylyl group can affect the compound’s hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Nitrophenyl)-3-phenylurea: Similar structure but lacks the xylyl group.
1-(4-Aminophenyl)-3-(2,6-xylyl)urea: Reduced form of the compound.
1-(4-Nitrophenyl)-3-(2,4-xylyl)urea: Similar but with different substitution on the xylyl group.
Uniqueness
1-(4-Nitrophenyl)-3-(2,6-xylyl)urea is unique due to the presence of both nitrophenyl and xylyl groups, which can influence its chemical reactivity and potential applications. The combination of these groups can result in unique electronic and steric properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
108717-64-2 |
|---|---|
Fórmula molecular |
C15H15N3O3 |
Peso molecular |
285.30 g/mol |
Nombre IUPAC |
1-(2,6-dimethylphenyl)-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C15H15N3O3/c1-10-4-3-5-11(2)14(10)17-15(19)16-12-6-8-13(9-7-12)18(20)21/h3-9H,1-2H3,(H2,16,17,19) |
Clave InChI |
SKNZLXGUBQBATO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


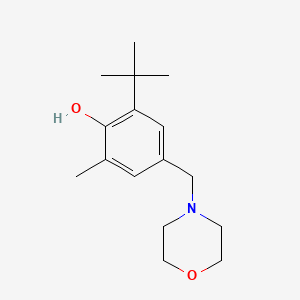

![2,3-dimethoxy-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one](/img/structure/B11954713.png)

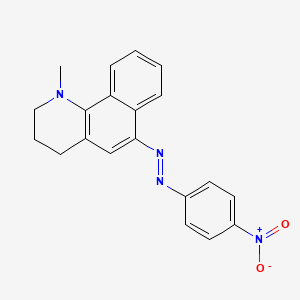
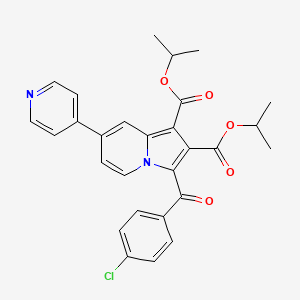
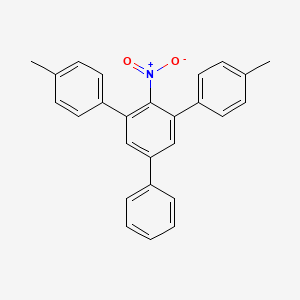


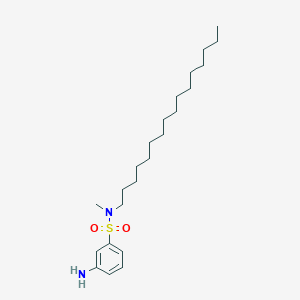

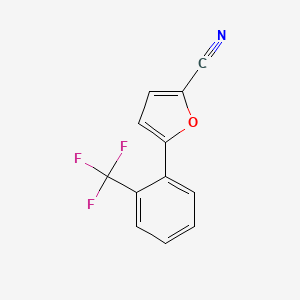

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11954771.png)
